Englerin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Research

Specific Scientific Field: Oncology, specifically renal cell carcinoma (RCC) research.

Summary: Englerin A has garnered significant attention due to its selective toxicity against RCCs. Researchers have explored its potential as an anticancer agent, particularly in the context of renal cancer treatment.

Methods and Experimental Procedures:Cell Culture: RCC cell lines are cultured in vitro.

Englerin A Treatment: Cells are exposed to varying concentrations of Englerin A.

Cytotoxicity Assays: Researchers assess cell viability using MTT or other cytotoxicity assays.

Mechanistic Studies: Investigate the molecular pathways affected by Englerin A (e.g., ER stress, lipid metabolism).

Selective Toxicity: Englerin A demonstrates remarkable selectivity for RCC cells compared to normal cells.

Inhibition of Invasive Phenotypes: Englerin A prevents invasive behavior in RCC cells.

Potential Therapeutic Target: ER stress and lipid metabolism pathways are identified as targetable vulnerabilities.

Total Synthesis Studies

Specific Scientific Field: Organic chemistry, synthetic methodology.

Summary: Researchers have made significant progress in the total synthesis of Englerin A. The focus lies on developing efficient synthetic routes to access this complex molecule.

Methods and Experimental Procedures:Strategies: Various synthetic routes are explored, emphasizing the construction of the oxatricyclic ring system.

Key Steps: Highlight the critical steps in each synthetic approach.

Characterization: Analytical techniques (NMR, MS, etc.) are used to confirm the synthesized compound.

Synthetic Routes: Different approaches have been developed, each with its unique features.

Challenges: The construction of the oxatricyclic ring system remains a key challenge.

Advancements: Researchers continue to refine synthetic methods for Englerin A.

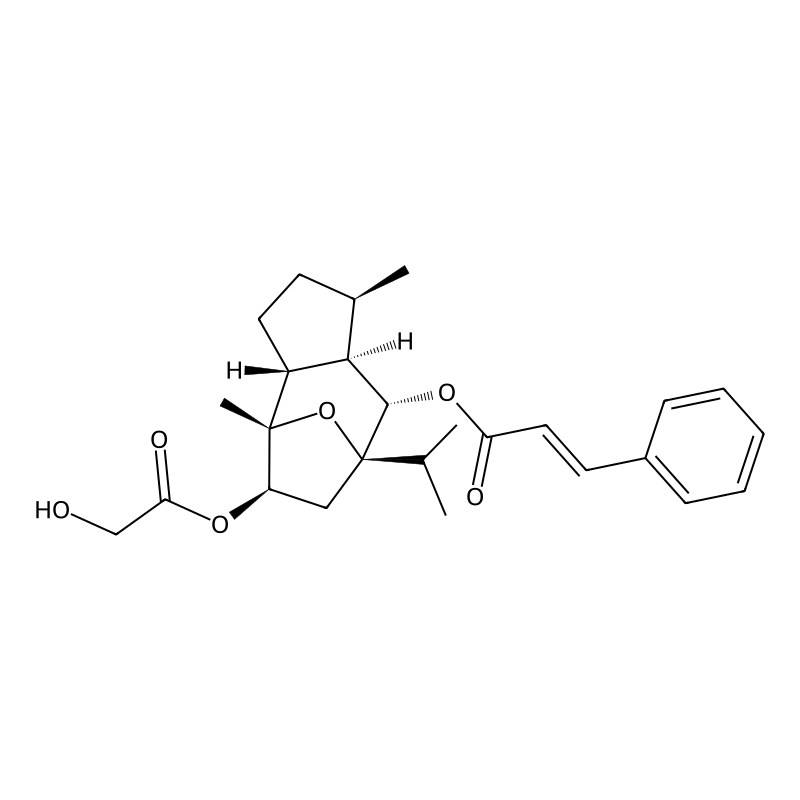

Englerin A is a naturally occurring guaiane sesquiterpene diester, primarily isolated from the plant Phyllanthus engleri. It is notable for its unique structural features, which include a complex bicyclic framework. Englerin A has garnered significant attention due to its potent biological activities, particularly its selective growth inhibition against various human renal cancer cell lines. Its chemical structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry and pharmacology .

Englerin A's anti-cancer properties are believed to be linked to its activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels []. These channels regulate calcium influx into cells. Englerin A triggers an influx of calcium ions, leading to cell death in renal cancer cells but having minimal impact on healthy cells []. Further research is needed to fully elucidate the detailed mechanism.

- Cycloaddition Reactions: Englerin A can be synthesized through regio- and diastereoselective cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, which are crucial for constructing its bicyclic framework .

- Functional Group Transformations: Various transformations, including reductions and oxidations, are employed to modify functional groups on the compound to enhance its biological activity or alter its pharmacokinetic properties .

Englerin A exhibits remarkable biological properties, particularly:

- Anticancer Activity: It has shown potent and selective growth inhibition against multiple human renal cancer cell lines, including 786-O and ACHN cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

- Selectivity: Its selectivity for renal cancer cells over normal cells makes it a promising candidate for targeted cancer therapies .

The synthesis of Englerin A has been achieved through various methods:

- Total Synthesis: Several total synthesis approaches have been reported, utilizing different strategies:

- Formal Synthesis: Researchers have also reported formal syntheses that involve multiple steps to construct the core structure of Englerin A from commercially available starting materials .

Englerin A's applications are primarily focused on:

- Cancer Research: Due to its potent anticancer properties, Englerin A is being studied as a potential therapeutic agent for renal cancer.

- Pharmacological Studies: Its unique mechanism of action provides insights into new pathways for cancer treatment, making it valuable in drug discovery processes .

Studies on Englerin A's interactions with biological targets have revealed:

- Cellular Mechanisms: Research indicates that Englerin A interacts with specific signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

- Synergistic Effects: Investigations into combination therapies suggest that Englerin A may enhance the efficacy of other anticancer agents when used in conjunction with them .

Englerin A shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Englerin B | Guaiane sesquiterpene | Anticancer activity similar to Englerin A | Slight structural variation |

| Phyllanthin | Lignan | Antiviral and anticancer properties | Different mechanism of action |

| Curcumin | Diarylheptanoid | Anti-inflammatory and anticancer effects | Broad-spectrum activity |

| Betulinic Acid | Triterpene | Induces apoptosis in various cancer types | Unique pentacyclic structure |

Englerin A stands out due to its specific selectivity for renal cancer cells and its unique bicyclic structure not found in many other compounds within this class.

The development of total synthesis routes to Englerin A has attracted significant interest from the synthetic chemistry community due to its complex tricyclic structure containing seven contiguous stereocenters and its promising biological activity [1] [2]. Since the first total synthesis reported in 2009, multiple research groups have developed innovative synthetic approaches to access this challenging natural product [3] [4] [5].

Christmann's Enantioselective Approach

The pioneering total synthesis of Englerin A was accomplished by Christmann and colleagues in 2009, representing the first successful enantioselective synthesis that established the absolute configuration of the natural product [1]. This groundbreaking work utilized trans,cis-nepetalactone, the psychoactive component of catnip, as the chiral starting material [1] [25]. The synthesis proceeded through 15 steps with an overall yield of 10.9 percent [1].

The key strategic elements of Christmann's approach included an epoxylactone rearrangement, a stereoselective Barbier-type allylation, ring-closing metathesis, and a transannular epoxide opening [2]. The choice of nepetalactone as starting material was particularly elegant, as it provided the requisite stereochemical information and represented a renewable resource that is more readily available than the natural source Phyllanthus engleri [25]. This synthesis not only confirmed the absolute configuration as 1R, 3aR, 4S, 5R, 7R, 8S, 8aR but also demonstrated that the plus-enantiomer was inactive at 1 micromolar concentration in A498 cells, while the synthetic minus-enantiomer exhibited an inhibitory concentration fifty value of 45 nanomolar [9].

Following their initial success, the Christmann group subsequently developed an improved synthesis of minus-Englerin A using citronellal as the starting material, which required synthesis of the unnatural minus-nepetalactone [6]. This modified approach further validated the synthetic methodology and provided access to larger quantities of the natural enantiomer for biological studies [6].

Chain's Concise Eight-Step Synthesis

Chain and colleagues reported the most efficient total synthesis of Englerin A in 2011, accomplishing the synthesis in just eight steps with an overall yield of 13 percent [31]. This approach represents the most concise route to the natural product and leverages simple carbonyl-enabled carbon-carbon bond formations as the key strategic elements [31].

The synthesis design focused on maximizing efficiency through convergent synthetic planning and minimizing the number of protecting group manipulations [31]. The route was specifically designed to be amenable to the production of diverse analogues for structure-function studies and determination of the mode of action [31]. While specific mechanistic details of individual transformations were not fully elaborated in the available literature, the overall strategy emphasized the use of readily available starting materials and reliable synthetic transformations.

The exceptional efficiency of this synthesis, measured both in terms of step count and overall yield, established a new benchmark for Englerin A synthesis and demonstrated that complex natural products can be accessed through carefully designed, streamlined synthetic sequences [31].

[4+3] Cycloaddition-Based Methodologies

The [4+3] cycloaddition reaction has emerged as a particularly powerful strategy for constructing the core tricyclic framework of Englerin A [3] [4] [5]. Multiple research groups have successfully employed variants of this transformation to access the challenging oxabicyclo[3.2.1]octane motif that defines the Englerin structure.

The Theodorakis group developed an enantioselective formal synthesis utilizing a rhodium-catalyzed [4+3] cycloaddition between furan and a chiral diazoester [3]. This approach provided access to the tricyclic scaffold in 15 steps with 5 percent overall yield from readily available starting materials [3] [4]. The key transformation involved the reaction of a disubstituted furan with a chiral diazoester under rhodium catalysis, followed by an intramolecular aldol condensation to establish the cyclopentene ring [3].

The Sun and Lin groups reported a collective total synthesis strategy that enabled access to multiple related natural products including Englerin A and B, orientalol E and F, and oxyphyllol [5]. Their approach utilized an organocatalytic [4+3] cycloaddition reaction as the central transformation, demonstrating the broad applicability of this methodology [5]. The synthesis was accomplished in 10-15 steps and represented the first total synthesis of orientalol E and oxyphyllol [5].

The Anada and Hashimoto research groups developed a unique asymmetric total synthesis employing a highly diastereo- and enantioselective carbonyl ylide cycloaddition [2] [40] [43]. Their approach utilized ethyl vinyl ether as the dipolarophile under catalysis by dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] to construct the oxabicyclo[3.2.1]octane framework [2] [40]. The synthesis achieved good diastereoselectivity with an exo/endo ratio of 87:13 and high enantioselectivity of 95 percent enantiomeric excess for the exo-cycloadduct [40]. This 25-step synthesis from succinic anhydride proceeded in 5.2 percent overall yield [40] [43].

Additional [4+3] cycloaddition strategies have been explored by other research groups, including platinum-catalyzed [3+2] cycloaddition approaches [8]. The Iwasawa group reported a total synthesis of racemic Englerin A using an intermolecular [3+2] cycloaddition reaction of platinum-containing carbonyl ylide, achieving 16.2 percent yield in 14 steps [8].

Key Synthetic Intermediates and Challenges

The synthesis of Englerin A presents several significant challenges that have driven innovation in synthetic methodology [9] [27]. The most critical challenge involves the construction of the highly constrained oxabicyclo[3.2.1]octane core structure with precise stereochemical control [9] [16]. This tricyclic framework contains seven contiguous stereocenters that must be established with high fidelity [27].

The formation of the oxabicyclo[3.2.1]octane system has been successfully addressed through multiple approaches, with [4+3] cycloaddition reactions proving particularly effective [3] [4] [5]. These transformations allow for the rapid assembly of the complex ring system while establishing multiple stereocenters in a single operation [41]. Alternative approaches have utilized gold-catalyzed domino reactions, which have been employed by both the Ma and Echavarren groups to construct the tricyclic core [27].

Ring-closing metathesis has emerged as another critical transformation in several synthetic routes [4] [26]. However, this approach presents specific challenges related to substrate design and catalyst selection [4]. The formation of medium-sized rings through ring-closing metathesis requires careful optimization of reaction conditions to achieve efficient cyclization while avoiding competing processes [26] [28].

Stereochemical control throughout the synthetic sequence represents another major challenge [9] [29]. The establishment of the seven contiguous stereocenters requires careful planning of the synthetic route to ensure that stereochemical information is properly relayed throughout the molecule [29]. This has been addressed through the use of chiral starting materials, asymmetric catalysis, and stereospecific transformations [1] [2] [40].

The installation of the glycolate ester at the C9 position has proven to be a critical late-stage transformation [6] [9]. This functionality is essential for biological activity, and its installation requires selective esterification conditions that do not compromise the sensitive tricyclic framework [12]. Yamaguchi esterification conditions have been successfully employed for this transformation [14].

Gold-catalyzed cyclization reactions have required extensive optimization to achieve efficient conversion while maintaining stereochemical integrity [27]. The development of these transformations has necessitated careful screening of catalyst systems and reaction conditions to prevent formation of undesired regioisomers and side products [27].

Analog Development and Structure-Activity Relationships

The development of Englerin A analogues has been driven by the need to understand the molecular basis of its biological activity and to potentially improve upon its pharmaceutical properties [9] [10] [15]. Structure-activity relationship studies have revealed critical insights into the molecular requirements for biological activity and have identified several positions that are tolerant of modification [9] [15] [16].

Ester Functionalization Studies

The ester functionalities of Englerin A have been the subject of extensive modification studies, revealing critical structure-activity relationships [9] [12]. The glycolate ester at the C9 position has been identified as the most sensitive site for modification, with removal or alteration of this group leading to dramatic loss of biological activity [9] [12].

Englerin B, which lacks the glycolate ester entirely, is essentially inactive in biological assays, demonstrating the absolute requirement for functionality at this position [9] [12]. Englerin B acetate shows significantly reduced activity, being approximately 400-fold weaker than Englerin A, further confirming the importance of the specific glycolate structure [9]. The synthesis of 9-deoxyenglerin A by Maier confirmed these findings, showing 1000-fold reduced activity compared to the parent natural product [9].

Extensive modifications of the cinnamate ester have provided insights into the tolerance for structural variation at this position [9] [10]. Simple aromatic substitutions on the cinnamate have been shown to retain potency, with compounds containing specific substitution patterns maintaining nanomolar activity [9]. The 2′-chloroenglerin A analogue demonstrated selective and potent activity against kidney cancer cells with a growth inhibition fifty value of 28 nanomolar [9].

Replacement of the glycolate with other small esters has been explored, with the ability to accept hydrogen bonds appearing critical for success [9]. Epimeric glycinate esters have shown renal cell line selectivity, with one epimer being approximately 10-fold more potent than the other, highlighting the sensitivity of the glycolate position to very small structural changes [12].

The addition of ester functionality to the glycolate hydroxyl has yielded several compounds whose biological profiles closely mirror that of Englerin A with minimal loss of potency [12]. Surprisingly, larger esters that might be expected to be sterically incompatible showed efficacy comparable to smaller esters in biological assays [12].

The development of a glycolamide version of Englerin A has shown promise for improved pharmaceutical properties [9] [16]. While this modification resulted in reduced intrinsic activity against cancer cells, the glycolamide analogue demonstrated oral bioavailability in mice with substantially longer half-life compared to Englerin A administered intraperitoneally [9].

Core Skeleton Modifications

Modifications to the core tricyclic skeleton of Englerin A have provided valuable insights into the structural requirements for biological activity [9] [10] [15] [16]. The bridgehead isopropyl group at C7 has been identified as another critical position for biological activity [9] [15] [16].

Reduction of the isopropyl group to ethyl or methyl has resulted in rapid loss of potency, with the ethyl analogue showing an inhibitory concentration fifty of 950 nanomolar and the methyl analogue exhibiting 4.6 micromolar activity [9]. These results demonstrate the importance of the steric bulk at this position for maintaining biological activity [15] [16].

Conversely, expansion of the bridgehead substituent to larger groups has been more successful [10] [15] [16]. The cyclohexyl analogue has been reported to be equipotent with Englerin A, indicating that the C7 position can accommodate significantly larger substituents [9] [10]. Novel analogues with cyclopropyl, phenyl, and cyclohexyl substituents at the bridgehead position have been prepared and shown to maintain potent biological activity [10] [19].

The development of compounds with unsaturation in the cyclopentyl ring between C4 and C5 has provided access to unprecedented derivatives that are easier to synthesize [10] [19]. These analogues have shown high selectivity and growth-inhibitory activity in renal cancer cell lines, opening new synthetic pathways for accessing active compounds [10].

Core modifications involving the ester stereochemistry have yielded interesting results [9]. The synthesis of a compound with reversed ester stereochemistry at C9 maintained potent activity with an inhibitory concentration fifty of 48 nanomolar, while the corresponding free acid and methylene insertion analogues were inactive [9]. This finding suggests that specific geometric arrangements are required for biological activity.

The five-membered ring has proven to be relatively tolerant of structural modifications, indicating that this region is not subject to stringent steric constraints [9]. Various modifications to this ring system have been explored while maintaining biological activity, suggesting that the five-membered ring serves primarily as a scaffold to position the critical pharmacophoric elements.

The introduction of nitrogen-containing substituents at various positions has generally resulted in reduced biological activity [16]. Piperidine analogues and other nitrogen-containing modifications have shown weak or negligible activity, suggesting that the Englerin pharmacophore does not readily accommodate basic nitrogen functionality [16].

| Synthetic Approach | Research Group | Year | Steps | Overall Yield (%) | Key Strategy |

|---|---|---|---|---|---|

| Enantioselective synthesis | Christmann et al. | 2009 | 15 | 10.9 | Nepetalactone starting material |

| Concise synthesis | Chain et al. | 2011 | 8 | 13 | Carbonyl-enabled C-C formations |

| Gold-catalyzed approach | Ma et al. | 2010 | 15 | 8.1 | Domino reaction from citronellal |

| Gold-catalyzed approach | Echavarren et al. | 2010 | 18 | 7 | Domino reaction from geraniol |

| [4+3] Cycloaddition | Theodorakis et al. | 2010 | 15 | 5 | Rhodium-catalyzed formal synthesis |

| Carbonyl ylide approach | Anada/Hashimoto et al. | 2015 | 25 | 5.2 | Enantioselective cycloaddition |

| Compound/Modification | Activity (IC50/GI50) | Key Finding | Reference Cell Line |

|---|---|---|---|

| Englerin A | 1-87 nM | Reference compound | A498 |

| Englerin B | Inactive | Glycolate essential | A498 |

| 2′-Chloroenglerin A | 28 nM | Chlorination tolerated | A498 |

| 9-Deoxyenglerin A | 1000-fold weaker | C9 position critical | A498 |

| Cyclohexyl analogue (C7) | Equipotent | Larger substituents tolerated | A498 |

| Ethyl substitution (C7) | 950 nM | Activity decreases | A498 |

| Methyl substitution (C7) | 4.6 μM | Further activity loss | A498 |

| Reversed ester | 48 nM | Ester geometry important | A498 |

Selective Cytotoxicity in Renal Carcinoma Models

Englerin A exhibits exceptional selective cytotoxicity against renal carcinoma cell lines, demonstrating one of the most remarkable selectivity profiles observed in cancer drug discovery [1] [2]. The compound targets renal cancer cells with nanomolar potency while showing minimal effects on normal kidney cells and other cancer types at concentrations that are several orders of magnitude higher.

National Cancer Institute Sixty Cell Panel Screening Data Analysis

The National Cancer Institute Sixty Cell Panel screening program provided critical initial evidence for Englerin A's selective cytotoxicity profile [1] [2] [3]. In this comprehensive screening platform, compounds are initially tested at a single high concentration of ten to the negative fifth molar across all sixty cell lines, with active compounds progressing to five-dose concentration-response analysis [4] [5].

Englerin A demonstrated growth inhibition fifty percent values ranging from one to eighty-seven nanomolar across eight renal cancer cell lines tested in the panel [1] [2] [3]. The compound showed particularly potent activity against the Renal Cell Carcinoma Experimental Four Hundred Ninety-Eight cell line with a growth inhibition fifty percent value of ten nanomolar and the University of Otago Thirty-One cell line with a growth inhibition fifty percent value of eighty-seven nanomolar [1]. Additional renal cancer cell lines including Adenocarcinoma Cell Human, Cellular Adhesion Kinase One, Renal Cell Carcinoma with Extended Four Hundred Ninety-Three, Stanford Nephrology Twelve Cell, Tumor Kinase Ten, and Seven Hundred Eighty-Six Zero all demonstrated growth inhibition fifty percent values between one and thirty nanomolar [1] [3].

In stark contrast to its potency against renal cancer cells, Englerin A showed minimal cytotoxicity against non-renal cancer cell lines in the panel. The glioblastoma cell line Stanford University Two Hundred Ninety-Five demonstrated growth inhibition fifty percent values greater than one thousand nanomolar, representing more than one hundred-fold selectivity compared to sensitive renal cancer cell lines [1]. Normal kidney cell lines including Human Embryonic Kidney Two Hundred Ninety-Three cells and Renal Proximal Tubule Cells showed even greater resistance, with growth inhibition fifty percent values exceeding one thousand and two thousand five hundred nanomolar respectively [1].

This selectivity profile in the National Cancer Institute panel was unprecedented among natural products and synthetic compounds previously tested, with Englerin A demonstrating up to one thousand-fold selectivity for renal cancer cells compared to other cancer types [1] [2]. The pattern of growth inhibition did not correlate with any known anticancer agents or compounds with established mechanisms of action, indicating a novel mode of action [6].

Mechanism of Cancer Cell Selectivity

The molecular basis for Englerin A's selective cytotoxicity against renal carcinoma cells has been extensively investigated through multiple complementary approaches. Large-scale phenotypic cell profiling experiments across more than five hundred well-characterized cancer cell lines revealed that Transient Receptor Potential Canonical Four channel expression was the cellular feature that best correlated with sensitivity to Englerin A [7] [8].

Expression analysis demonstrated that renal cancer cell lines highly sensitive to Englerin A consistently express elevated levels of Transient Receptor Potential Canonical Four protein compared to resistant cell lines [7] [9]. Genetic manipulation experiments provided definitive evidence that Transient Receptor Potential Canonical Four expression is both necessary and sufficient for Englerin A-induced growth inhibition [7] [8]. Overexpression of Transient Receptor Potential Canonical Four in previously resistant cell lines conferred sensitivity to Englerin A, while genetic silencing of Transient Receptor Potential Canonical Four in sensitive renal cancer cells abolished their responsiveness to the compound [7].

The selectivity mechanism extends beyond simple Transient Receptor Potential Canonical Four expression levels to include the specific channel composition and cellular context. Renal cancer cells predominantly express heteromeric channel complexes composed of Transient Receptor Potential Canonical Four and Transient Receptor Potential Canonical One subunits, which exhibit distinct pharmacological and biophysical properties compared to homomeric Transient Receptor Potential Canonical Four channels [10] [11] [12]. These heteromeric channels show enhanced sensitivity to Englerin A activation and are more effective at inducing the sustained sodium influx that underlies the compound's cytotoxic effects [12] [13].

Correlation analysis between Englerin A sensitivity and known genetic mutations in renal cancer cells failed to identify any significant associations with common oncogenic alterations including Von Hippel-Lindau tumor suppressor gene, Cyclin Dependent Kinase Inhibitor Two A, Phosphatase and Tensin Homolog, Tumor Protein Fifty-Three, Neurofibromin Two, or SET Domain Containing Two mutations [1]. This finding suggests that the selectivity mechanism is independent of the specific oncogenic drivers present in renal cancer cells and instead depends on the expression pattern of ion channel proteins.

Molecular Targets and Signaling Pathways

Englerin A exerts its biological effects through activation of multiple interconnected signaling pathways, with Transient Receptor Potential Canonical channel activation serving as the primary initiating event that triggers downstream cascades leading to calcium homeostasis disruption and cell death.

Calcium Homeostasis Disruption Mechanisms

Englerin A profoundly disrupts cellular calcium homeostasis through multiple interconnected mechanisms that collectively overwhelm normal regulatory systems and lead to cytotoxic calcium overload [1] [16] [12]. The disruption begins with rapid activation of calcium-permeable Transient Receptor Potential Canonical channels but extends to affect multiple aspects of calcium handling and cellular energetics.

The primary mechanism involves sustained calcium influx through activated Transient Receptor Potential Canonical Four and Five channels. Unlike physiological calcium signals that are typically brief and localized, Englerin A induces prolonged calcium entry that saturates normal buffering mechanisms [9] [16]. The influx is predominantly from extracellular sources, as demonstrated by experiments showing that removal of extracellular calcium completely abolishes the Englerin A-induced calcium elevation [9].

Intracellular calcium stores also contribute to the overall calcium elevation through secondary mechanisms. The initial calcium influx through Transient Receptor Potential Canonical channels can trigger calcium-induced calcium release from endoplasmic reticulum stores, amplifying the overall calcium signal [16] [17]. However, studies using thapsigargin to deplete intracellular stores demonstrated that store depletion has minimal impact on the Englerin A response, confirming that extracellular calcium entry is the dominant component [9].

The disruption of calcium homeostasis is further complicated by the simultaneous influx of sodium ions through the same channel pores. Transient Receptor Potential Canonical Four and Five channels are non-selective cation channels that allow passage of both calcium and sodium ions [12] [13]. While calcium influx initially dominates the cellular response, sustained sodium entry ultimately becomes the primary determinant of cytotoxicity [12].

The sodium influx creates a progressive energetic burden on the cells as the sodium-potassium adenosine triphosphatase pump attempts to restore normal sodium gradients [12] [13]. This pump normally consumes approximately thirty percent of cellular adenosine triphosphate under resting conditions, and the sustained sodium load imposed by Englerin A dramatically increases this energy demand [18] [12]. Eventually, the adenosine triphosphate depletion and sodium accumulation lead to osmotic stress, membrane depolarization, and cell death [12].

Experiments using the sodium-potassium adenosine triphosphatase inhibitor ouabain demonstrated that interference with sodium extrusion dramatically potentiates Englerin A cytotoxicity, confirming the critical role of sodium homeostasis in determining cell survival [12] [13]. Conversely, direct sodium loading using the ionophore gramicidin A reproduced many aspects of Englerin A cytotoxicity in the absence of channel activation, further supporting the sodium overload mechanism [10].

Secondary Effects on Protein Kinase C Theta and Heat Shock Factor One

Beyond its primary effects on ion channels, Englerin A activates additional signaling pathways that contribute to its overall biological activity and may enhance its selectivity for metabolically active cancer cells [19] [20]. The compound directly binds to and activates Protein Kinase C Theta, leading to phosphorylation of key metabolic regulatory proteins [19] [20].

Protein Kinase C Theta activation by Englerin A occurs through direct binding to the enzyme's regulatory domain, as demonstrated by in vitro kinase assays using purified protein [20]. The compound selectively activates Protein Kinase C Theta among the various Protein Kinase C isoforms tested, showing no significant activation of Protein Kinase C Alpha or Protein Kinase C Delta under the same conditions [20]. Competition binding experiments using fluorescent phorbol ester analogs confirmed that Englerin A binds to a site overlapping with or adjacent to the diacylglycerol binding domain [20].

The activation of Protein Kinase C Theta leads to phosphorylation of Insulin Receptor Substrate One on serine residues, which interferes with normal insulin signaling pathways [19] [20]. This phosphorylation impairs the ability of Insulin Receptor Substrate One to undergo tyrosine phosphorylation by the insulin receptor, leading to decreased activation of downstream effectors including Phosphatidylinositol Three-Kinase and Protein Kinase B [19]. The result is a state of insulin resistance that limits glucose uptake by the treated cells [19].

Simultaneously, Protein Kinase C Theta activation leads to phosphorylation and activation of Heat Shock Factor One, a transcription factor that regulates expression of genes involved in stress responses and glucose metabolism [19] [20]. Heat Shock Factor One activation occurs through direct phosphorylation by Protein Kinase C Theta and does not require the heat shock or other stress conditions that typically activate this transcription factor [19].

The activation of Heat Shock Factor One induces expression of genes that increase cellular dependence on glycolytic metabolism for energy production [19]. This creates a state of glucose addiction in which cells become highly dependent on external glucose supply for survival [19]. The combination of insulin resistance, which limits glucose uptake, and Heat Shock Factor One activation, which increases glucose dependence, creates a metabolic crisis that selectively affects highly glycolytic cancer cells [19].

This dual mechanism provides an additional layer of selectivity beyond the ion channel effects, as it specifically targets the altered metabolic state characteristic of many cancer cells [19] [21]. Normal cells, which rely more heavily on oxidative metabolism and have lower baseline glucose requirements, are less susceptible to this metabolic disruption [19]. The glucose dependence induced by Heat Shock Factor One activation is particularly pronounced in renal cancer cells, which often exhibit high glycolytic activity even in the presence of oxygen [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Rubaiy HN, Seitz T, Hahn S, Choidas A, Habenberger P, Klebl B, Dinkel K, Nussbaumer P, Waldmann H, Christmann M, Beech DJ. Identification of an (-)-englerin A analogue, which antagonizes (-)-englerin A at TRPC1/4/5 channels. Br J Pharmacol. 2018 Mar;175(5):830-839. doi: 10.1111/bph.14128. Epub 2018 Jan 25. PubMed PMID: 29247460; PubMed Central PMCID: PMC5811624.

3: Muraki K, Ohnishi K, Takezawa A, Suzuki H, Hatano N, Muraki Y, Hamzah N, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Beech DJ. Na(+) entry through heteromeric TRPC4/C1 channels mediates (-)Englerin A-induced cytotoxicity in synovial sarcoma cells. Sci Rep. 2017 Dec 5;7(1):16988. doi: 10.1038/s41598-017-17303-3. PubMed PMID: 29209034; PubMed Central PMCID: PMC5717101.

4: Morisaki K, Sasano Y, Koseki T, Shibuta T, Kanoh N, Chiou WH, Iwabuchi Y. Nazarov Cyclization Entry to Chiral Bicyclo[5.3.0]decanoid Building Blocks and Its Application to Formal Synthesis of (-)-Englerin A. Org Lett. 2017 Oct 6;19(19):5142-5145. doi: 10.1021/acs.orglett.7b02428. Epub 2017 Sep 27. PubMed PMID: 28952739.

5: Hagihara S, Hanaya K, Sugai T, Shoji M. Formal synthesis of englerin A utilizing regio- and diastereoselective [4+3] cycloaddition. J Antibiot (Tokyo). 2018 Feb;71(2):257-262. doi: 10.1038/ja.2017.91. Epub 2017 Aug 2. PubMed PMID: 28765590.

6: Batova A, Altomare D, Creek KE, Naviaux RK, Wang L, Li K, Green E, Williams R, Naviaux JC, Diccianni M, Yu AL. Englerin A induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma. PLoS One. 2017 Mar 15;12(3):e0172632. doi: 10.1371/journal.pone.0172632. eCollection 2017. PubMed PMID: 28296891; PubMed Central PMCID: PMC5351975.

7: Ludlow MJ, Gaunt HJ, Rubaiy HN, Musialowski KE, Blythe NM, Vasudev NS, Muraki K, Beech DJ. (-)-Englerin A-evoked Cytotoxicity Is Mediated by Na+ Influx and Counteracted by Na+/K+-ATPase. J Biol Chem. 2017 Jan 13;292(2):723-731. doi: 10.1074/jbc.M116.755678. Epub 2016 Nov 14. PubMed PMID: 27875305; PubMed Central PMCID: PMC5241745.

8: Nelson R, Gulías M, Mascareñas JL, López F. Concise, Enantioselective, and Versatile Synthesis of (-)-Englerin A Based on a Platinum-Catalyzed [4C+3C] Cycloaddition of Allenedienes. Angew Chem Int Ed Engl. 2016 Nov 7;55(46):14359-14363. doi: 10.1002/anie.201607348. Epub 2016 Oct 13. PubMed PMID: 27735111.

9: Rodrigues T, Sieglitz F, Somovilla VJ, Cal PM, Galione A, Corzana F, Bernardes GJ. Unveiling (-)-Englerin A as a Modulator of L-Type Calcium Channels. Angew Chem Int Ed Engl. 2016 Sep 5;55(37):11077-81. doi: 10.1002/anie.201604336. Epub 2016 Jul 8. PubMed PMID: 27391219; PubMed Central PMCID: PMC5042069.

10: Caropreso V, Darvishi E, Turbyville TJ, Ratnayake R, Grohar PJ, McMahon JB, Woldemichael GM. Englerin A Inhibits EWS-FLI1 DNA Binding in Ewing Sarcoma Cells. J Biol Chem. 2016 May 6;291(19):10058-66. doi: 10.1074/jbc.M115.701375. Epub 2016 Mar 9. PubMed PMID: 26961871; PubMed Central PMCID: PMC4858959.

11: Sourbier C, Scroggins BT, Ratnayake R, Prince TL, Lee S, Lee MJ, Nagy PL, Lee YH, Trepel JB, Beutler JA, Linehan WM, Neckers L. Englerin A stimulates PKCθ to inhibit insulin signaling and to simultaneously activate HSF1: pharmacologically induced synthetic lethality. Cancer Cell. 2013 Feb 11;23(2):228-37. doi: 10.1016/j.ccr.2012.12.007. Epub 2013 Jan 23. PubMed PMID: 23352416; PubMed Central PMCID: PMC3574184.

12: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2013 Aug 20;32:57. doi: 10.1186/1756-9966-32-57. Erratum in: J Exp Clin Cancer Res. 2014;33:95. PubMed PMID: 23958461; PubMed Central PMCID: PMC3765946.

13: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Erratum: renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2014 Dec 5;33:95. doi: 10.1186/s13046-014-0095-4. PubMed PMID: 25480670; PubMed Central PMCID: PMC4272799.

14: Kusama H, Tazawa A, Ishida K, Iwasawa N. Total Synthesis of (±)-Englerin A Using An Intermolecular [3+2] Cycloaddition Reaction of Platinum-Containing Carbonyl Ylide. Chem Asian J. 2016 Jan;11(1):64-7. doi: 10.1002/asia.201500935. Epub 2015 Oct 8. PubMed PMID: 26377511.

15: Hanari T, Shimada N, Kurosaki Y, Thrimurtulu N, Nambu H, Anada M, Hashimoto S. Asymmetric Total Synthesis of (-)-Englerin A through Catalytic Diastereo- and Enantioselective Carbonyl Ylide Cycloaddition. Chemistry. 2015 Aug 10;21(33):11671-6. doi: 10.1002/chem.201502009. Epub 2015 Jul 15. PubMed PMID: 26179743.

16: Carson C, Raman P, Tullai J, Xu L, Henault M, Thomas E, Yeola S, Lao J, McPate M, Verkuyl JM, Marsh G, Sarber J, Amaral A, Bailey S, Lubicka D, Pham H, Miranda N, Ding J, Tang HM, Ju H, Tranter P, Ji N, Krastel P, Jain RK, Schumacher AM, Loureiro JJ, George E, Berellini G, Ross NT, Bushell SM, Erdemli G, Solomon JM. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS One. 2015 Jun 22;10(6):e0127498. doi: 10.1371/journal.pone.0127498. eCollection 2015. PubMed PMID: 26098886; PubMed Central PMCID: PMC4476799.